molecular formula C12H15ClO4 B8639898 Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

Cat. No. B8639898
M. Wt: 258.70 g/mol
InChI Key: ATTKOTWDBRBING-UHFFFAOYSA-N
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Patent
US08367824B2

Procedure details

The aforementioned J. Med. Chem., 44, 3965 (2001) further describes a process for preparing a 4-alkoxy-5-halogenoalkoxy-2-nitrobenzoic acid compound from a 4-alkoxy-3-hydroxybenzoic acid compound. For example, methyl 3-hydroxy-4-methoxybenzoate is reacted with 3-chloropropyl p-toluenesulfonate in an aqueous potassium carbonate solution in the presence of tricaprylmethyl ammonium chloride to produce methyl 3-(3-chloropropoxy)-4-methoxybenzoate, and the methyl 3-(3-chloropropoxy)-4-methoxybenzoate is reacted with 70% nitric acid in a mixture of dichloromethane and acetic acid, to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate in 61% yield (based on the amount of methyl 3-hydroxy-4-methoxybenzoate).
[Compound]
Name
4-alkoxy-5-halogenoalkoxy-2-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-alkoxy-3-hydroxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tricaprylmethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6].C1(C)C=CC(S(O[CH2:24][CH2:25][CH2:26][Cl:27])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>>[Cl:27][CH2:26][CH2:25][CH2:24][O:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4|

Inputs

Step One
Name
4-alkoxy-5-halogenoalkoxy-2-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-alkoxy-3-hydroxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCCl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
tricaprylmethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC=1C=C(C(=O)OC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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